![molecular formula C14H24N4O B5654182 1-cyclopentyl-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine](/img/structure/B5654182.png)
1-cyclopentyl-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-cyclopentyl-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine typically involves multistep reactions including cyclocondensation, esterification, and substitution processes. A common approach involves the initial formation of an oxadiazole core followed by piperazine ring attachment under specific conditions. These synthesis methods are designed to enhance yield and purity, as demonstrated in the synthesis of related piperazine derivatives and oxadiazole compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014), (Harish et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives is typically confirmed using techniques such as NMR, IR, X-ray diffraction, and mass spectrometry. These studies reveal important structural details, including bond lengths, angles, and conformational structures that are crucial for understanding the chemical behavior and interaction capabilities of these compounds (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical properties of this compound derivatives involve reactions typical of oxadiazoles and piperazines. This includes nucleophilic substitution reactions, electrophilic additions, and interactions with biological molecules. The reactivity often depends on the electronic nature of the substituents and the inherent characteristics of the oxadiazole and piperazine rings. These properties are instrumental in the compound's biological activity and its interactions with other chemicals (Kumara et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical handling and application of these compounds. These properties are influenced by the molecular structure and can affect the compound's stability, form, and reactivity. The specific physical characteristics of similar compounds provide insights into their behavior in different environments (Yamamoto et al., 2018).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity with other chemical agents, and stability under various conditions. These properties are determined by the functional groups present in the molecule and their respective electronic configurations. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interactions within biological systems (Caneschi et al., 2011).
properties
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)-5-propyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-2-5-13-15-16-14(19-13)18-10-8-17(9-11-18)12-6-3-4-7-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXXLHDEBSKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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